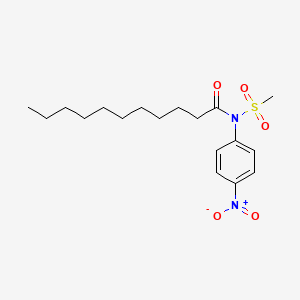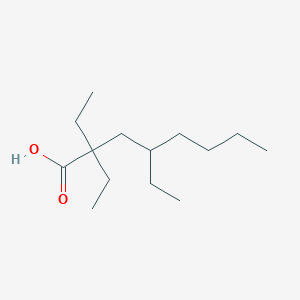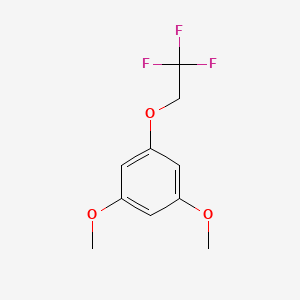
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene: is an organic compound with the molecular formula C10H11F3O3 It is a derivative of benzene, where two methoxy groups and one trifluoroethoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the introduction of methoxy and trifluoroethoxy groups to a benzene ring. One common method involves the following steps:
Methoxylation: Starting with a benzene derivative, methoxy groups are introduced using methanol and an acid catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced using a trifluoroethanol derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to form simpler derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoroethoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of simpler derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The electron-donating methoxy groups and electron-withdrawing trifluoroethoxy group create a unique electronic environment that can affect the compound’s behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethoxybenzene: Lacks the trifluoroethoxy group, making it less electron-withdrawing.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a bromine atom instead of methoxy groups, altering its reactivity.
1,2,3-Trimethoxybenzene: Contains three methoxy groups, providing different electronic properties.
Uniqueness: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of methoxy and trifluoroethoxy groups, which create a distinct electronic environment and influence its reactivity and potential applications. The presence of the trifluoroethoxy group enhances its lipophilicity and electron-withdrawing nature, making it valuable in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
60319-13-3 |
|---|---|
Molekularformel |
C10H11F3O3 |
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H11F3O3/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
AQXKDEROWSBMCL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)OCC(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


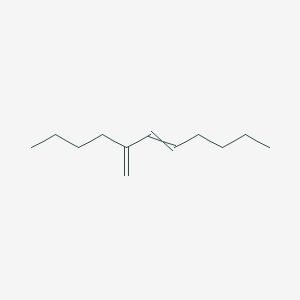
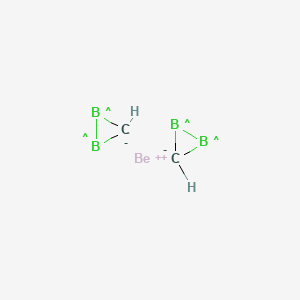

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
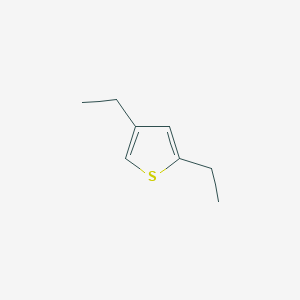
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
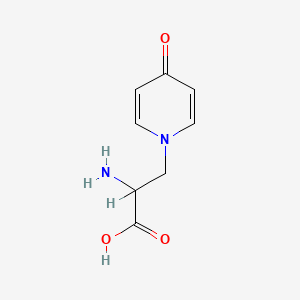
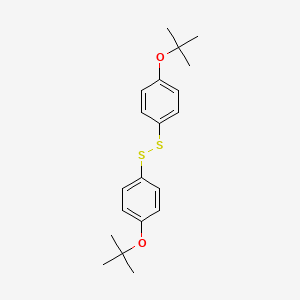
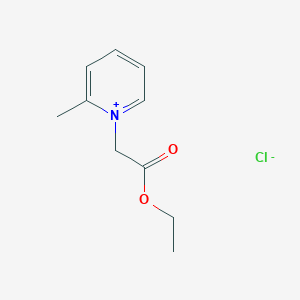
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
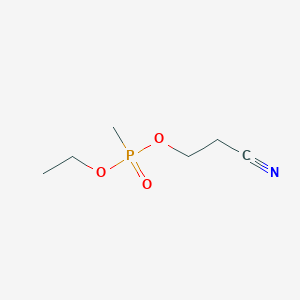
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
